

Application Notes: In Vitro Deacetylation Assay Using Recombinant SIRT3 Enzyme

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Compound of Interest

Compound Name: Sirtuin modulator 3

Cat. No.: B492446

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Introduction

Sirtuin 3 (SIRT3) is a primary mitochondrial NAD⁺-dependent protein deacetylase that plays a crucial role in regulating cellular metabolism, oxidative stress, and tumorigenesis.[1] It governs the activity of key metabolic enzymes through deacetylation of lysine residues.[2][3]

Dysregulation of SIRT3 activity is implicated in a variety of diseases, including cardiovascular conditions, neurodegenerative disorders, and cancer, making it a significant target for therapeutic drug development.[1][4]

These application notes provide a detailed protocol for a robust and convenient in vitro fluorometric assay to measure the deacetylase activity of recombinant SIRT3. This assay is suitable for screening potential SIRT3 modulators (inhibitors and activators) and for detailed kinetic studies of the enzyme.

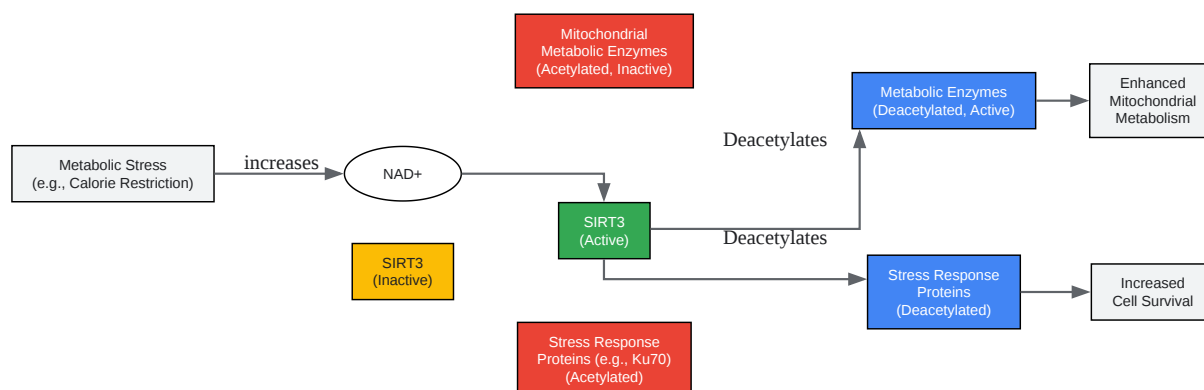
Assay Principle

The assay is typically performed in a 96-well microplate format and involves a two-step enzymatic reaction.[1][5] In the first step, recombinant SIRT3 deacetylates a synthetic acetylated peptide substrate in the presence of its essential co-substrate, NAD⁺. In the second step, a developer solution is added, which simultaneously stops the enzymatic reaction and releases a fluorescent molecule from the deacetylated peptide. The resulting fluorescence intensity is directly proportional to the deacetylase activity of SIRT3. The fluorophore can be

measured with an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.[1][5][6]

SIRT3 Signaling Pathway Overview

SIRT3 is predominantly located in the mitochondria and is a key regulator of mitochondrial function. It deacetylates and activates a wide range of protein substrates involved in metabolic pathways such as the TCA cycle, fatty acid oxidation, and oxidative phosphorylation. It also plays a role in reducing oxidative stress.

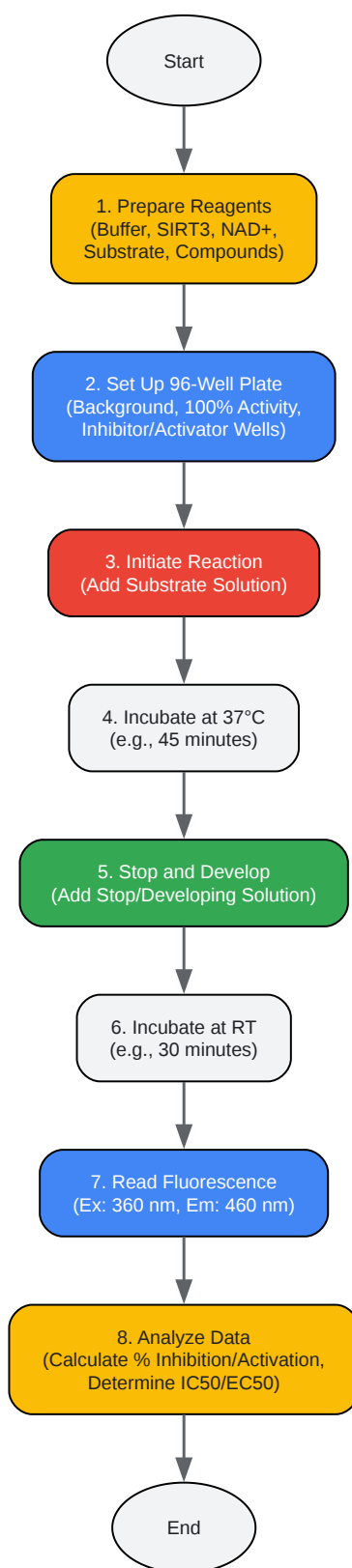


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Caption: Simplified SIRT3 signaling pathway.

Experimental Workflow

The following diagram outlines the general workflow for conducting the in vitro SIRT3 deacetylation assay, from reagent preparation to data analysis.



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Caption: General workflow for the SIRT3 assay.

Data Presentation

Quantitative data from SIRT3 deacetylation assays are crucial for determining enzyme kinetics and the potency of modulators. The following tables summarize typical kinetic parameters for SIRT3 and provide an example of inhibitor screening data.

Table 1: Typical Kinetic Parameters for Recombinant Human SIRT3

Parameter	Substrate	Value	Reference
Km	Acetylated p53 Peptide Substrate	320-323 μ M	[1][5]
Km	NAD+	240-241 μ M	[1][5]
Specific Activity	Ac-RGK(Ac)-AMC Peptide	>2 pmol/min/ μ g	[7]

Table 2: Example Data for a SIRT3 Inhibitor Screening Assay

Inhibitor Concentration (μ M)	Average Fluorescence (RFU)	% Inhibition
0 (No Inhibitor Control)	15,200	0%
1	13,150	13.5%
5	10,500	30.9%
10	7,800	48.7%
25	4,200	72.4%
50	2,100	86.2%
100	1,650	89.1%
Calculated IC50	11.5 μ M	

Note: Values are representative. Background fluorescence (e.g., 1,500 RFU) is subtracted from all readings before calculating % inhibition.

Experimental Protocols

Materials and Reagents

- Recombinant Human SIRT3 Enzyme[1][5][7]
- SIRT3 Fluorogenic Peptide Substrate (e.g., Ac-Gln-Pro-Lys-Lys(Ac)-AMC)[1][5]
- NAD⁺ (β -Nicotinamide adenine dinucleotide)[1][7]
- SIRT3 Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂) [5]
- SIRT Stop/Developing Solution (containing a SIRT inhibitor like Nicotinamide and a developer)[1][5]
- Test compounds (inhibitors/activators) dissolved in a suitable solvent (e.g., DMSO).
- Black, low-binding 96-well microtiter plate[8]
- Fluorescence plate reader capable of excitation at 350-360 nm and emission at 450-465 nm. [1][5]

Protocol for SIRT3 Inhibitor Screening

This protocol is adapted from commercially available kits and provides a general procedure for screening SIRT3 inhibitors.[1][5][6]

1. Reagent Preparation:

- Assay Buffer (1X): Prepare the assay buffer as required. For example, dilute a 10X stock to 1X with HPLC-grade water.[5] Keep on ice.
- SIRT3 Enzyme: Thaw the recombinant SIRT3 enzyme on ice. Dilute the enzyme to the desired working concentration (e.g., 0.5 μ g per reaction) with cold 1X Assay Buffer.[9] Keep the diluted enzyme on ice and use within 4 hours.[1][6]
- Substrate Solution: Prepare the substrate solution containing the fluorogenic peptide and NAD⁺. A typical final concentration in the reaction is 125 μ M peptide and 3 mM NAD⁺. [1][5]

This solution is often stable for several hours.

- Test Compounds: Prepare serial dilutions of the test compounds in the assay buffer. Ensure the final solvent concentration (e.g., DMSO) is consistent across all wells and does not exceed 1%.

2. Assay Plate Setup (in a 96-well plate):

- Background Wells (No Enzyme): Add 30 μ L of Assay Buffer and 5 μ L of the solvent used for the test compounds.[\[5\]](#)
- 100% Initial Activity Wells (Vehicle Control): Add 25 μ L of Assay Buffer, 5 μ L of diluted SIRT3 enzyme, and 5 μ L of the solvent.[\[5\]](#)[\[6\]](#)
- Inhibitor Wells: Add 25 μ L of Assay Buffer, 5 μ L of diluted SIRT3 enzyme, and 5 μ L of the respective test compound dilution.[\[5\]](#)[\[6\]](#) Note: The final volume before adding the substrate is 35 μ L.

3. Reaction Initiation:

- Initiate the enzymatic reaction by adding 15 μ L of the Substrate Solution to all wells.[\[1\]](#)[\[5\]](#)
- The final reaction volume will be 50 μ L (or 100 μ L depending on the specific kit).[\[1\]](#)

4. First Incubation:

- Cover the plate to protect it from light.
- Incubate the plate on a shaker for 45 minutes at 37°C.[\[1\]](#)[\[5\]](#)

5. Reaction Termination and Signal Development:

- Prepare the Stop/Developing solution according to the manufacturer's instructions. This solution typically contains nicotinamide to inhibit the SIRT3 reaction and a developer to generate the fluorescent signal.[\[1\]](#)[\[5\]](#)
- Add 50 μ L of the Stop/Developing solution to each well.[\[1\]](#)

6. Second Incubation:

- Cover the plate and incubate on a shaker for 30 minutes at room temperature.[1]

7. Fluorescence Measurement:

- Read the fluorescence using a plate reader with an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.[5][6]

8. Data Analysis:

- Subtract the average fluorescence of the background wells from all other readings.
- Calculate the percent inhibition for each concentration of the test compound using the following formula: % Inhibition = $[1 - (\text{Signal_Inhibitor} / \text{Signal_Vehicle_Control})] * 100$
- Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

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